4(3H)-Quinazolinone, 2-((1-((hexahydro-1H-azepin-1-yl)methyl)-2-(2-oxo-1-pyrrolidinyl)ethyl)thio)-3-phenyl-, monohydrochloride
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Overview
Description
4(3H)-Quinazolinone, 2-((1-((hexahydro-1H-azepin-1-yl)methyl)-2-(2-oxo-1-pyrrolidinyl)ethyl)thio)-3-phenyl-, monohydrochloride is a complex organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone derivatives typically involves multi-step organic reactions. Common starting materials include anthranilic acid derivatives, which undergo cyclization and subsequent functionalization to introduce various substituents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Quinazolinone derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the quinazolinone core.
Substitution: Substitution reactions, such as nucleophilic substitution, are common for introducing different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
Quinazolinone derivatives are studied for their unique chemical properties and potential as intermediates in organic synthesis.
Biology
These compounds have shown promise in various biological assays, including antimicrobial, antiviral, and anticancer activities.
Medicine
Quinazolinone derivatives are being explored for their potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, these compounds may be used as precursors for the synthesis of more complex molecules or as additives in various chemical processes.
Mechanism of Action
The mechanism of action of quinazolinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar core structure.
Benzodiazepines: Compounds with a similar bicyclic structure but different functional groups.
Pyrrolidinones: Compounds with a similar pyrrolidinone ring.
Uniqueness
4(3H)-Quinazolinone, 2-((1-((hexahydro-1H-azepin-1-yl)methyl)-2-(2-oxo-1-pyrrolidinyl)ethyl)thio)-3-phenyl-, monohydrochloride is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives.
Properties
CAS No. |
117039-05-1 |
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Molecular Formula |
C27H33ClN4O2S |
Molecular Weight |
513.1 g/mol |
IUPAC Name |
2-[1-(azepan-1-yl)-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanyl-3-phenylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C27H32N4O2S.ClH/c32-25-15-10-18-30(25)20-22(19-29-16-8-1-2-9-17-29)34-27-28-24-14-7-6-13-23(24)26(33)31(27)21-11-4-3-5-12-21;/h3-7,11-14,22H,1-2,8-10,15-20H2;1H |
InChI Key |
VXMADGMIEPZPJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC(CN2CCCC2=O)SC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5.Cl |
Origin of Product |
United States |
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